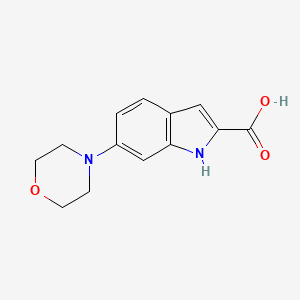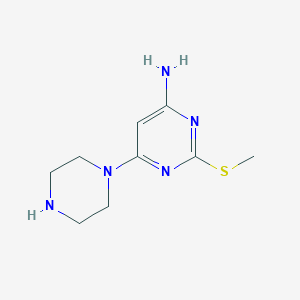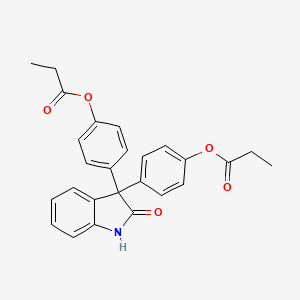
Oxyphenisatine Dipropionate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oxyphenisatine Dipropionate is a chemical compound known for its laxative properties. It is a derivative of oxyphenisatine, which was widely used as a laxative until it was withdrawn from the market due to its association with liver damage . The compound is characterized by the presence of two propionate groups attached to the oxyphenisatine molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Oxyphenisatine Dipropionate typically involves the condensation of isatin with phenol, followed by esterification with propionic anhydride. The reaction conditions include the use of strong acids to protonate the ketone group of isatin, facilitating the condensation reaction . The esterification step requires the presence of a base to neutralize the acid by-products.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process includes purification steps such as column chromatography using silica gel to isolate the desired product .
化学反応の分析
Types of Reactions
Oxyphenisatine Dipropionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions include quinones from oxidation, alcohols from reduction, and various substituted aromatic compounds from electrophilic substitution.
科学的研究の応用
Chemistry: Used as a model compound to study esterification and condensation reactions.
Biology: Investigated for its effects on cellular processes and potential as a biochemical tool.
Medicine: Although withdrawn as a laxative, it is studied for its pharmacological properties and potential therapeutic applications.
Industry: Used in the synthesis of other chemical compounds and as a reference standard in analytical chemistry
作用機序
The mechanism of action of Oxyphenisatine Dipropionate involves its interaction with the gastrointestinal tract. It stimulates the mucosal lining, leading to increased peristalsis and bowel movements. The molecular targets include adenylate cyclase and mucosal permeability pathways .
類似化合物との比較
Similar Compounds
Bisacodyl: Another laxative with similar properties but different chemical structure.
Sodium Picosulfate: A laxative that is also used for bowel cleansing.
Phenolphthalein: Previously used as a laxative but withdrawn due to safety concerns.
Uniqueness
Oxyphenisatine Dipropionate is unique due to its specific esterification with propionic acid, which differentiates it from other laxatives. This modification affects its pharmacokinetics and pharmacodynamics, making it distinct in its action and metabolism .
特性
分子式 |
C26H23NO5 |
|---|---|
分子量 |
429.5 g/mol |
IUPAC名 |
[4-[2-oxo-3-(4-propanoyloxyphenyl)-1H-indol-3-yl]phenyl] propanoate |
InChI |
InChI=1S/C26H23NO5/c1-3-23(28)31-19-13-9-17(10-14-19)26(21-7-5-6-8-22(21)27-25(26)30)18-11-15-20(16-12-18)32-24(29)4-2/h5-16H,3-4H2,1-2H3,(H,27,30) |
InChIキー |
CPVBCDLXWGSXAL-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)OC1=CC=C(C=C1)C2(C3=CC=CC=C3NC2=O)C4=CC=C(C=C4)OC(=O)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




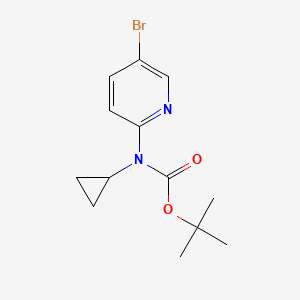
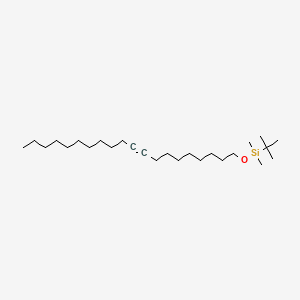
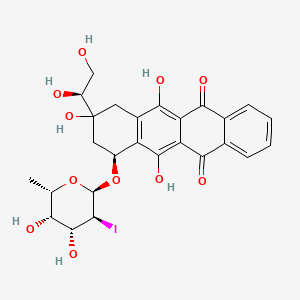

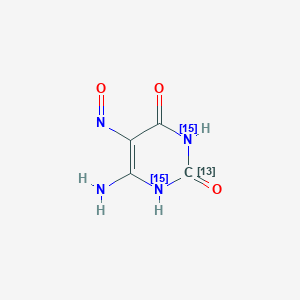

![N-[(2R,3R,4R,5S,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B13865068.png)
![(6-Iodoimidazo[1,2-a]pyridin-2-yl)(phenyl)methanone](/img/structure/B13865077.png)
